molecular formula C12H18N2O5S B2694981 N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide CAS No. 868213-97-2

N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2694981
CAS No.: 868213-97-2
M. Wt: 302.35
InChI Key: LBBVUMLIQLWQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary or diagnostic use. Introduction N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound featuring a molecular structure that combines an acetamide group with a benzenesulfonamide core, further substituted with a 2,2-dimethoxyethyl chain. This structure places it within a broad class of sulfonamide derivatives, which are extensively studied in scientific research for their diverse biological activities and enzyme inhibition potential . Research Applications and Value Sulfonamides are a pivotal scaffold in medicinal chemistry and chemical biology research. Compounds within this class are well-known for their ability to act as potent inhibitors of enzymes such as carbonic anhydrases . The specific structural motifs present in this molecule—the sulfonamide group capable of coordinating with metal ions in enzyme active sites, and the acetamide moiety—are often associated with bioactive molecules. This makes it a valuable chemical intermediate or a building block for developing novel compounds in drug discovery programs. Researchers can utilize this chemical to explore structure-activity relationships (SAR), design targeted inhibitors, or as a precursor in the synthesis of more complex molecules . Molecular Characteristics The compound contains a sulfonamide bridge connecting two key parts of its structure: a phenyl ring with an acetamide substituent and a 2,2-dimethoxyethyl group. This dimethoxyethyl side chain can influence the compound's overall polarity and solubility profile, which are critical parameters in pharmacokinetic and pharmacodynamic research. The molecular framework is similar to other investigated sulfonamide derivatives that form defined three-dimensional structures stabilized by intramolecular and intermolecular hydrogen bonds, which can be relevant for its interaction with biological targets . Researchers are encouraged to investigate the specific properties and applications of this compound further in their respective fields.

Properties

IUPAC Name

N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(16,17)13-8-12(18-2)19-3/h4-7,12-13H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBVUMLIQLWQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: Combining smaller molecules to form the desired compound.
  • Amidation Reactions: Introducing the acetamide group through reactions with amines and acyl chlorides.
  • Sulfonylation Reactions: Adding the sulfonyl group using sulfonyl chlorides and appropriate bases.

Chemistry

In the realm of chemistry, this compound serves as a vital reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The biological activity of this compound has been investigated for its interactions with biomolecules. Studies indicate potential antimicrobial properties and enzyme inhibition capabilities, which are crucial for drug development.

Medicine

In medical research, this compound has shown promise in therapeutic applications:

  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties .
  • Anticancer Activity: Research indicates that sulfonamide derivatives can inhibit tumor cell growth . The mechanism often involves interference with cellular signaling pathways.

Antibacterial Activity Study

A study published in the Journal of Chemistry explored the antibacterial properties of similar sulfonamide derivatives. The findings indicated that compounds structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Research

Research has also focused on the anticancer potential of sulfonamide-based compounds. These studies highlight mechanisms such as apoptosis induction in cancer cells and inhibition of key enzymes involved in tumor progression .

Summary Table of Applications

Application AreaDescription
ChemistryReagent in organic synthesis; building block for complex molecules
BiologyInvestigated for antimicrobial activity; enzyme inhibition
MedicinePotential therapeutic properties; anticancer and antimicrobial activities

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the sulfamoyl group significantly influences physicochemical properties. A comparative analysis is summarized in Table 1:

Table 1: Substituent Effects on Key Properties

Compound Name (Substituent) Melting Point (°C) Yield (%) Notable Substituent Features Reference
N-(4-(N-(2,2-Dimethoxyethyl)sulfamoyl)phenyl)acetamide - - Polar dimethoxyethyl group Target
Compound 8 (4-methylpyrimidin-2-yl) 168–173 70.2 Heteroaromatic ring; potential H-bonding
Compound 9 (5-methylisoxazol-3-yl) 165–167 67.9 Isoxazole ring; moderate lipophilicity
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide - - Aromatic methoxy group; IDO1 inhibitor (IC50: 5.88 mM)
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide - - Thiazole moiety; antimicrobial potential
N-(4-(2,4-Dimethoxyphenylsulfamoyl)phenyl)acetamide - - Electron-rich aromatic substituent

Key Observations :

  • Polarity and Solubility : The 2,2-dimethoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like thiazole (Compound 7b, ) or biphenyl (Compound 13, ).
  • Thermal Stability : Higher melting points in analogs with rigid heterocycles (e.g., Compound 13: 241–248°C ) suggest that flexible chains (e.g., dimethoxyethyl) may reduce thermal stability.
Enzyme Inhibition
  • Urease Inhibition : Compounds 8 and 9 () with pyrimidine/isoxazole substituents showed moderate urease inhibition, likely due to H-bonding interactions with the enzyme’s active site . The dimethoxyethyl group may exhibit weaker binding compared to heteroaromatic substituents.
  • IDO1 Inhibition: N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide demonstrated notable IDO1 inhibition (IC50: 5.88 mM), suggesting that electron-donating groups (e.g., methoxy) enhance activity .
Anticancer and Antimicrobial Activity
  • Thiazole Derivatives: Compounds featuring thiazole rings (e.g., 2-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide) exhibited anticancer activity via apoptosis induction . The dimethoxyethyl group’s lack of aromaticity may reduce such activity.
  • Antimicrobial Sulfonamides : Heterocyclic derivatives (e.g., pyrazole, chromene) in showed broad-spectrum antimicrobial effects, highlighting the importance of planar structures for membrane penetration .

Biological Activity

N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C20H26N4O5S
  • IUPAC Name : N-[4-[[N'-(2,2-dimethoxyethyl)-N-methyl-N-phenylcarbamimidoyl]sulfamoyl]phenyl]acetamide

The synthesis of this compound typically involves the reaction of various sulfonamide derivatives with phenylacetyl chloride or similar acylating agents. The detailed synthetic pathway and conditions are critical for optimizing yield and purity, which directly influence biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of sulfonamide derivatives, including this compound. A 2024 study synthesized novel chromene sulfonamide hybrids and assessed their activity against Escherichia coli and Staphylococcus aureus. The findings indicated that steric factors significantly influenced antibacterial efficacy, with certain compounds demonstrating strong binding affinities to key bacterial enzymes such as dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria .

CompoundTarget BacteriaBinding Affinity (kcal/mol)
4bS. aureus-8.5
6bE. coli-8.0

These results suggest that modifications to the sulfonamide structure can enhance antibacterial potency, making it a promising scaffold for further development.

Cytotoxicity and Apoptosis

In addition to antibacterial activity, the compound has been evaluated for cytotoxic effects on cancer cell lines. Studies have shown that certain sulfonamide derivatives exhibit significant cytotoxicity against various cancer types by inducing apoptosis through the activation of caspase pathways. For example, compounds similar to this compound demonstrated IC50 values in the micromolar range against human cancer cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates a favorable half-life and metabolic stability due to its resistance to hepatic clearance mechanisms. Studies have shown that this compound does not significantly interact with cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

However, potential toxicity assessments revealed some concerns regarding hepatotoxicity and nephrotoxicity in high doses. These findings underscore the need for careful evaluation during preclinical studies to ensure safety in therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study involving a series of sulfonamide derivatives demonstrated that modifications could lead to enhanced binding affinities towards bacterial DHPS, indicating a viable pathway for developing new antibacterial agents targeting resistant strains .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of similar compounds on breast cancer cell lines, revealing significant apoptotic activity correlated with structural features such as the presence of specific substituents on the aromatic ring .

Q & A

Q. What are the common synthetic routes for N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfamoylation of a phenylacetamide precursor. A representative approach involves coupling 2,2-dimethoxyethylamine with a sulfonyl chloride intermediate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). For example, analogous methods involve reacting 4-aminophenylacetamide derivatives with sulfamoyl chlorides (e.g., 2,2-dimethoxyethylsulfamoyl chloride) . Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm sulfamoyl and acetamide moieties. Key peaks include δ ~2.1 ppm (acetamide CH₃) and δ ~3.3–3.5 ppm (dimethoxyethyl OCH₃) .
  • Mass Spectrometry : ESI-TOF or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., sulfamoyl group geometry) .

Q. What experimental methods are used to determine the solubility and stability of this compound in different solvents?

  • Methodological Answer :
  • Solubility : Use the shake-flask method: Dissolve excess compound in solvents (e.g., DMSO, water, ethanol) at 25°C, filter, and quantify via UV-Vis or HPLC .
  • Stability :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or monitor degradation via HPLC under accelerated conditions (40–60°C).
  • Photostability : Expose to UV light (e.g., 254 nm) and track changes in absorbance or purity .

Advanced Research Questions

Q. What strategies are employed to assess the biological activity of this compound, particularly in modulating nuclear receptors or apoptosis pathways?

  • Methodological Answer :
  • Nuclear Receptor Assays : Use luciferase reporter gene assays (e.g., RORγt or PPARγ) in HEK293 cells. Co-transfect with receptor plasmids and measure ligand-induced activity .
  • Apoptosis Studies : Treat cancer cell lines (e.g., HCT-116 colon cancer) and assess caspase-3/7 activation via fluorometric assays or flow cytometry (Annexin V/PI staining) .
  • Dose-Response Analysis : Generate IC₅₀ curves using serial dilutions (1 nM–100 µM) and nonlinear regression models (e.g., GraphPad Prism).

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

  • Methodological Answer :
  • Reproduce Under Controlled Conditions : Standardize solvent purity, temperature, and pH. For example, discrepancies in aqueous solubility may arise from residual DMSO in stock solutions.
  • Validate Assay Systems : Cross-check bioactivity using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Meta-Analysis : Compare data across studies while accounting for variables like cell line passage number or animal models .

Q. What computational or experimental approaches elucidate the structure-activity relationship (SAR) of sulfamoyl-containing acetamide derivatives?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target proteins (e.g., RORγt ligand-binding domain) using AutoDock Vina. Focus on hydrogen bonding with sulfamoyl and acetamide groups .
  • Analog Synthesis : Modify substituents (e.g., dimethoxyethyl → isothiazole) and compare bioactivity. For example, replace the 2,2-dimethoxyethyl group with heterocycles to enhance metabolic stability .

Q. How should degradation studies be designed to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate in PBS (pH 7.4), human plasma, or liver microsomes at 37°C. Sample at intervals (0, 1, 6, 24 h) and quantify via LC-MS.
  • Identify Metabolites : Use high-resolution MS/MS to detect oxidation (e.g., demethylation of dimethoxyethyl) or hydrolysis products (e.g., free sulfamoyl acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.